Hydroxychloroquine (HCQ) is a medication that has been widely used for the treatment of malaria and autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Its pharmacological effects are attributed to its ability to interfere with lysosomal activity and autophagy, as well as to modulate immune responses by affecting antigen processing and cytokine production58. Despite its long history of clinical use, the precise mechanisms of action of HCQ are still being elucidated, and recent studies have expanded our understanding of its potential applications in various fields.
HCQ is a lysosomotropic amine that can accumulate in acidic vesicles, leading to an increase in pH and disruption of processes such as protein degradation, antigen processing, and post-translational modification of proteins58. In T cells, HCQ has been shown to inhibit calcium signaling, which is crucial for T-cell activation and function1. It also preferentially induces apoptosis in CD45RO+ memory and effector T cells by inhibiting autophagy, a survival pathway2. In human dermal fibroblasts, HCQ suppresses cell proliferation and induces autophagic cell death, which may explain its utility in fibroblastic diseases of the skin3. Additionally, HCQ has been found to inhibit the entry of SARS-CoV-2 by disrupting lipid rafts that facilitate viral entry7.
HCQ's immunomodulatory properties are particularly relevant in the context of autoimmune diseases and transplantation. By inhibiting T-cell activation and inducing apoptosis in specific T-cell subsets, HCQ can modulate the immune response, which is beneficial in conditions like RA, SLE, and graft-versus-host disease1258.
In dermatology, HCQ's antiproliferative and autophagy-inducing effects on human dermal fibroblasts provide a rationale for its use in skin disorders and fibroblastic diseases. The drug's ability to alter fibroblast function suggests potential applications in the treatment of conditions characterized by aberrant fibroblast activity3.
HCQ has shown promise in the treatment of various infectious diseases due to its ability to alkalinize acidic vesicles, which inhibits the growth of intracellular bacteria and fungi. It has been used in combination with antibiotics for chronic Q fever and has shown in vitro efficacy against other intracellular pathogens6. Additionally, HCQ's antiviral properties, such as the inhibition of SARS-CoV-2 entry, have sparked interest in its potential use against viral infections7.
Although not directly related to HCQ, the study of selective 5-HT6 receptor agonists like WAY-181187 has revealed a potential role for these receptors in modulating neurotransmitter systems, including GABA and glutamate. This suggests that targeting 5-HT6 receptors could have therapeutic implications for anxiety-related disorders and conditions like obsessive-compulsive disorder (OCD)4. While this is a different pharmacological agent, it highlights the ongoing research into novel mechanisms and targets for neuropsychiatric conditions.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4